![molecular formula C12H9BO2Se B15287773 Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
Dibenzo[b,d]selenophen-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,d]selenophen-2-ylboronic acid is a heterocyclic compound that contains selenium It is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]selenophen-2-ylboronic acid typically involves the formation of the selenophene ring followed by the introduction of the boronic acid group. One common method is the Fiesselmann thiophene synthesis, which can be adapted for selenophenes. This involves the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]selenophen-2-carbonyl chlorides, followed by treatment with reagents like methyl thioglycolate or sodium sulfide .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. Companies like ChemScene provide bulk manufacturing and custom synthesis services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo[b,d]selenophen-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]selenophen-2-ylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of selenium-containing drugs due to selenium’s biological activity.
Medicine: Investigated for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.
Industry: Used in the development of organic semiconductor materials
Wirkmechanismus
The mechanism of action of dibenzo[b,d]selenophen-2-ylboronic acid in biological systems involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The boronic acid group can interact with enzymes and receptors, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,d]thiophen-2-ylboronic acid: Similar structure but contains sulfur instead of selenium.
Dibenzo[b,d]furan-2-ylboronic acid: Contains oxygen instead of selenium.
Benzoselenophenes: A broader class of compounds containing the selenophene ring
Uniqueness: Dibenzo[b,d]selenophen-2-ylboronic acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for medicinal chemistry applications .
Eigenschaften
Molekularformel |
C12H9BO2Se |
|---|---|
Molekulargewicht |
274.98 g/mol |
IUPAC-Name |
dibenzoselenophen-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H |
InChI-Schlüssel |
IDHWZSOLHMEMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)[Se]C3=CC=CC=C32)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



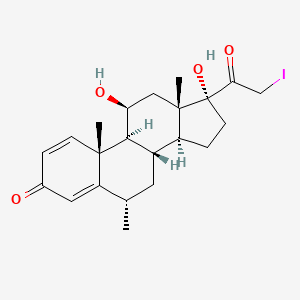
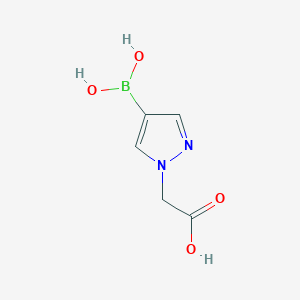


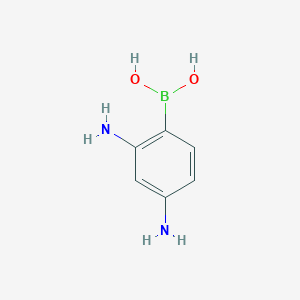
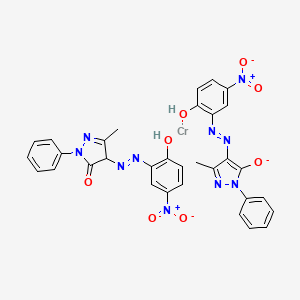

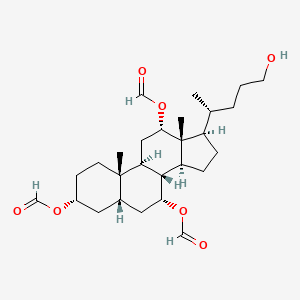
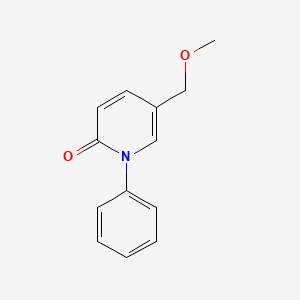

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
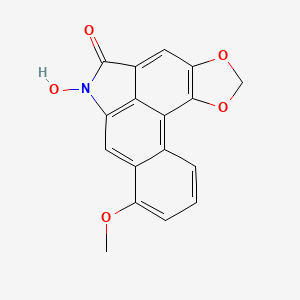
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
